molecular formula C17H14N2O2S2 B4817964 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone

Cat. No. B4817964
M. Wt: 342.4 g/mol
InChI Key: DTAAGJOWRZDEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinazolinone derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has shown various biochemical and physiological effects, including:
1. Inhibition of cancer cell proliferation by inducing cell cycle arrest and apoptosis.
2. Inhibition of pro-inflammatory cytokine production by suppressing the activation of nuclear factor-kappa B (NF-κB).
3. Inhibition of microbial growth by disrupting the cell membrane and inhibiting the synthesis of essential proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone in lab experiments include its potent pharmacological effects, easy synthesis method, and low toxicity. However, its limitations include its poor solubility in water and limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel formulations to improve the solubility and bioavailability of the compound.
3. Investigation of the potential synergistic effects of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone with other anti-cancer, anti-inflammatory, and anti-microbial agents.
4. In vivo studies to evaluate the safety and efficacy of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone in animal models.
5. Clinical trials to evaluate the safety and efficacy of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone in humans.
Conclusion:
In conclusion, 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone is a synthetic compound with promising medicinal properties. It has shown potent anti-cancer, anti-inflammatory, and anti-microbial activity in various scientific research applications. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and efficacy in vivo and in clinical trials.

Scientific Research Applications

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential medicinal properties. It has shown promising results in various scientific research applications, including:
1. Anti-cancer activity: 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has shown potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has shown potent anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-2-9-19-16(21)12-6-3-4-7-13(12)18-17(19)23-11-14(20)15-8-5-10-22-15/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAAGJOWRZDEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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